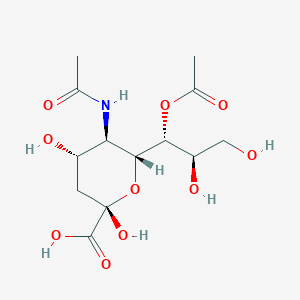
7-O-Acetyl-N-acetylneuraminic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-O-Acetyl-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid, which belongs to the family of sialic acids. Sialic acids are nine-carbon sugars that are typically found at the terminal positions of glycoproteins and glycolipids on cell surfaces. These compounds play crucial roles in cellular recognition, signaling, and adhesion processes. This compound is particularly interesting due to its unique structural modifications, which confer distinct biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Acetyl-N-acetylneuraminic acid typically involves the selective protection of hydroxy groups followed by acetylation. One common method includes the protection of the C-4, C-8, and C-9 hydroxy groups of methyl (methyl 5-acetamido-3,5-dideoxy-D-glycero-α-D-galacto-nonulopyranosid)onate, followed by acetylation of the C-7 hydroxy group .
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis. This method uses N-acetyl-glucosamine 2-epimerase for epimerization and N-acetylneuraminic acid lyase for aldol condensation, producing the compound with high efficiency . Another approach involves the hydrolysis of polysialic acid using oxalic acid, followed by separation and purification .
化学反応の分析
Types of Reactions: 7-O-Acetyl-N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to modify the carbonyl groups present in the compound.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetyl groups can be substituted using reagents like acetic anhydride in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Biochemical Properties and Mechanisms of Action
7-O-Acetyl-N-acetylneuraminic acid exhibits unique structural modifications that confer distinct biochemical properties. These properties are pivotal in cellular recognition, signaling, and adhesion processes. The compound interacts with specific molecular targets and pathways, notably inhibiting melanogenesis by inducing autophagy and degrading tyrosinase, a key enzyme in melanin production.
Cancer Research
Research indicates that 7-O-acetylated N-acetylneuraminic acid is crucial in the survival of certain cancer cells, particularly acute lymphoblastic leukemia (ALL). The removal of O-acetyl residues from the cell surface enhances drug sensitivity, suggesting a potential therapeutic target for enhancing the efficacy of chemotherapeutic agents like vincristine and nilotinib .
Viral Pathogen Studies
The compound has been studied for its interaction with neuraminidases from various influenza viruses (H1N1 and H3N2). Sialosides containing 7-N-acetyl sialic acid were cleaved by these viral enzymes, indicating that this compound could serve as a substrate mimic to explore viral pathogenicity and develop antiviral strategies .
Pharmaceutical Development
Due to its biological activity and safety profile, this compound is utilized in pharmaceutical formulations. Its role as a building block in synthesizing more complex molecules makes it valuable in drug development.
Nutraceuticals
The compound's health benefits have led to its incorporation into nutraceutical products aimed at improving cellular health and immune function.
Synthesis and Production Methods
The synthesis of this compound involves selective protection of hydroxyl groups followed by acetylation. A common synthetic route includes protecting the C-4, C-8, and C-9 hydroxyl groups before acetylating the C-7 hydroxyl group. Enzymatic synthesis methods also exist, utilizing enzymes like N-acetyl-glucosamine 2-epimerase for efficient production .
Case Studies
作用機序
The mechanism of action of 7-O-Acetyl-N-acetylneuraminic acid involves its interaction with specific molecular targets and pathways. For instance, it inhibits melanogenesis by inducing autophagy, leading to the degradation of tyrosinase, a key enzyme in melanin production . This process involves the formation of autophagosomes that fuse with lysosomes, resulting in the degradation of tyrosinase and suppression of melanin production.
類似化合物との比較
7-O-Acetyl-N-acetylneuraminic acid can be compared with other sialic acids such as:
N-acetylneuraminic acid: The parent compound, which lacks the acetyl group at the C-7 position.
N-glycolylneuraminic acid: Another sialic acid with a glycolyl group instead of an acetyl group.
N-acetyl-9-O-acetylneuraminic acid: A similar compound with the acetyl group at the C-9 position.
Uniqueness: The unique structural modification at the C-7 position of this compound confers distinct biochemical properties, such as enhanced stability and specific biological activities, making it a valuable compound for various applications .
特性
CAS番号 |
18529-63-0 |
|---|---|
分子式 |
C13H21NO10 |
分子量 |
351.31 g/mol |
IUPAC名 |
(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-1-acetyloxy-2,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO10/c1-5(16)14-9-7(18)3-13(22,12(20)21)24-11(9)10(8(19)4-15)23-6(2)17/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9+,10+,11+,13-/m0/s1 |
InChIキー |
DUOKWMWKFGDUDQ-ZXQYLZRESA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)OC(=O)C)(C(=O)O)O)O |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)OC(=O)C)(C(=O)O)O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















